molecular formula C6H7ClN2O3S B13255193 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride CAS No. 1602468-77-8

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride

Cat. No.: B13255193
CAS No.: 1602468-77-8
M. Wt: 222.65 g/mol
InChI Key: BYGYFHSRHRHTBK-UHFFFAOYSA-N
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Description

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride is a chemical compound that belongs to the class of imidazo[2,1-c][1,4]oxazines. This compound is characterized by its unique structure, which includes an imidazo ring fused with an oxazine ring and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride typically involves the reaction of an imidazo[2,1-c][1,4]oxazine derivative with a sulfonyl chloride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride can be compared with other similar compounds, such as:

These compounds share the imidazo[2,1-c][1,4]oxazine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

1602468-77-8

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride

InChI

InChI=1S/C6H7ClN2O3S/c7-13(10,11)6-3-8-5-4-12-2-1-9(5)6/h3H,1-2,4H2

InChI Key

BYGYFHSRHRHTBK-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC=C(N21)S(=O)(=O)Cl

Origin of Product

United States

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